(R)-Carisbamate-d4 is a chiral compound with four deuterium atoms replacing the hydrogen atoms at specific positions in the molecule. It serves as an isotopic tracer in studies investigating the metabolism and pharmacokinetic properties of (R)-carisbamate []. Its use allows researchers to track the drug's fate within the body with high sensitivity and specificity.
(R)-Carisbamate-d4 is a deuterated form of carisbamate, a novel antiepileptic drug. Carisbamate is primarily used as an add-on therapy for patients with drug-resistant focal epilepsy. The compound is recognized for its ability to inhibit voltage-gated sodium channels, which play a crucial role in neuronal excitability and seizure propagation. The deuterated version, (R)-carisbamate-d4, is utilized in pharmacokinetic studies to trace the drug's metabolic pathways and improve the understanding of its pharmacodynamics.
(R)-Carisbamate-d4 is synthesized from carisbamate through deuteration, which involves replacing hydrogen atoms with deuterium. This modification allows researchers to study the compound's behavior in biological systems without interference from the natural abundance of hydrogen isotopes.
(R)-Carisbamate-d4 falls under the classification of antiepileptic drugs and is specifically categorized as a sodium channel blocker. It is part of a broader class of compounds that modulate neurotransmitter release and neuronal excitability.
The synthesis of (R)-carisbamate-d4 typically involves the following steps:
The synthesis process may involve various spectroscopic techniques for characterization, including:
(R)-Carisbamate-d4 retains the core structure of carisbamate, modified by the presence of deuterium at specific positions. The general formula can be represented as CHDNOS.
(R)-Carisbamate-d4 participates in various chemical reactions typical for carbamates, including:
The kinetics and mechanisms of these reactions can be studied using spectroscopic methods to monitor changes in concentration over time.
(R)-Carisbamate-d4 acts primarily by inhibiting voltage-gated sodium channels (Na). This inhibition stabilizes neuronal membranes and reduces excitability, thereby preventing seizures.
Studies have shown that (R)-carisbamate exhibits selectivity for specific sodium channel isoforms, particularly Na1.2, which are highly expressed in brain regions associated with seizure activity. The compound's efficacy can be quantified through pharmacokinetic parameters such as clearance rates and bioavailability.
Characterization through spectroscopic methods confirms its structure and purity, essential for ensuring consistent pharmacological effects in clinical applications.
(R)-Carisbamate-d4 is primarily used in pharmacokinetic studies to investigate the metabolism and elimination profiles of carisbamate. Its isotopic labeling allows researchers to trace its metabolic pathways accurately without interference from naturally occurring isotopes. Additionally, it serves as a reference standard in analytical chemistry for developing sensitive detection methods for carisbamate in biological samples.
(R)-Carisbamate-d4 is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as (R)-2-(2-chlorophenyl-3,4,5,6-d₄)-2-hydroxyethyl carbamate [1] [4]. This nomenclature precisely defines three critical aspects: 1) The chiral center at the C1 position adopts the R-configuration; 2) The benzene ring of the 2-chlorophenyl moiety incorporates four deuterium atoms (³H or D) at the 3,4,5,6 positions; 3) The carbamate functional group (-OC(O)NH₂) remains intact at the C2 position of the ethane backbone. The deuterium labeling pattern specifically replaces all four aromatic hydrogens on the chlorinated phenyl ring, creating a mass shift of +4 atomic mass units (amu) compared to the non-deuterated analog. This isotopic distribution is reflected in the molecular formula C₉H₆D₄ClNO₃, with a molecular weight of 219.66 g/mol [1] [4].
Table 1: Isotopic Distribution and Mass Characteristics of (R)-Carisbamate-d4
Property | Specification | Analytical Significance |
---|---|---|
Molecular Formula | C₉H₆D₄ClNO₃ | Defines elemental/isotopic composition |
Molecular Weight | 219.66 g/mol | +4.04 amu vs. non-deuterated carisbamate |
Deuterium Positions | Phenyl ring positions 3,4,5,6 | Eliminates metabolic hot spots on aromatic ring |
Degree of Labeling | ≥ 98% D (tetradeuterated) | Ensures minimal protiated isotopic impurity |
Key Fragments (MS) | m/z 155, 198 (d₀ fragments unchanged) | Enables selective SRM transitions in LC-MS/MS |
The tetradeuteration creates a distinctive mass spectral signature crucial for its analytical utility. The aromatic ring deuteration minimizes metabolic cleavage at these positions while maintaining the core pharmacophore's electronic and steric properties. This strategic labeling ensures chromatographic co-elution with non-deuterated carisbamate metabolites while providing a clear 4 amu mass separation in mass spectrometric detection, essential for its function as an internal standard [1] [4].
(R)-Carisbamate-d4 possesses defined chirality at the C1 carbon of the 2-hydroxyethyl moiety, adopting the R-configuration. This enantiomeric specificity is explicitly indicated in both its IUPAC name and CAS registry information [3] [4]. The significance of this stereochemistry stems from the known enantioselective pharmacokinetics and pharmacodynamics of carisbamate. While the racemic mixture (rac-caribamate) has been clinically investigated, the individual enantiomers demonstrate distinct biological properties. The (R)-enantiomer (designated historically as RWJ-452399) is reported to exhibit the primary antiseizure activity [3].
The synthesis of (R)-Carisbamate-d4 requires either: 1) Chiral resolution of the racemic-d4 compound (CAS# 1329808-36-7) [2], or 2) Enantioselective synthesis starting from a chiral precursor with subsequent deuteration. Maintaining enantiomeric purity (>99% enantiomeric excess) during synthesis and storage is critical. Impurities such as the (S)-enantiomer (S-Carisbamate-d4, CAS# 940279-82-3) or racemic mixtures (rac-Carisbamate-d4, CAS# 1329808-36-7) [2] must be rigorously controlled, typically below 0.1-0.5%, to prevent analytical inaccuracies when used as an isotopic internal standard. The defined stereochemistry ensures identical chromatographic behavior (excluding chiral columns) and protein binding characteristics to the target analyte, (R)-Carisbamate, within biological matrices.
(R)-Carisbamate-d4 is uniquely identified by the CAS Registry Number 1287128-99-7 [4]. This distinct identifier differentiates it from related compounds:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7